3-Nitro-2-(phenylethynyl)pyridine
Description
Contextualization within Nitropyridine and Phenylethynyl Chemical Space
3-Nitro-2-(phenylethynyl)pyridine is a heterocyclic aromatic compound that occupies a unique position at the intersection of two important chemical classes: nitropyridines and phenylethynyl compounds. The pyridine (B92270) ring, a foundational six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and functional materials. The introduction of a nitro group (–NO₂) onto the pyridine ring profoundly influences its electronic properties. The strongly electron-withdrawing nature of the nitro group deactivates the ring towards electrophilic substitution and activates it towards nucleophilic attack. mdpi.comnih.gov This characteristic makes nitropyridines versatile intermediates in organic synthesis. nih.govntnu.no
The phenylethynyl group, a phenyl ring attached to an ethynyl (B1212043) (–C≡C–) linker, imparts rigidity and linearity to molecular structures. This moiety is of significant interest in materials science for the construction of conjugated systems with specific electronic and photophysical properties. Furthermore, the phenylethynyl unit is found in various biologically active molecules and serves as a key building block in medicinal chemistry. The combination of the electron-deficient nitropyridine core with the electron-rich and structurally defined phenylethynyl substituent in this compound results in a molecule with a distinct electronic and steric profile, making it a valuable substrate for a range of chemical transformations and a target for the synthesis of more complex functional molecules.
Historical Context of Nitroarylethynyl Compound Research
The development of synthetic methodologies for nitroarylethynyl compounds is rooted in the broader advancements in cross-coupling reactions and nitration techniques throughout the 20th century. Early research into nitroaromatic compounds was largely driven by the dyestuff and explosives industries. However, the synthetic utility of the nitro group as a versatile functional handle for further chemical modification soon became apparent. mdpi.com
The advent of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, revolutionized the synthesis of arylethynyl compounds. This reaction allows for the efficient formation of a carbon-carbon bond between a terminal alkyne and an aryl halide or triflate. The application of this methodology to nitro-substituted aryl halides enabled the relatively straightforward synthesis of a wide variety of nitroarylethynyl derivatives.
Research in this area has been further propelled by the discovery of the unique chemical reactivity and biological activity of molecules containing the nitroarylethynyl scaffold. For instance, related compounds have been investigated for their potential applications in medicinal chemistry, including as anticancer and antimicrobial agents. The ability of the nitro group to be reduced to an amino group provides a convenient route to a diverse range of substituted aminoaryl compounds, further expanding the chemical space accessible from nitroarylethynyl precursors.
Fundamental Significance of this compound as a Research Target
The specific regioisomeric arrangement of the nitro and phenylethynyl groups in this compound makes it a particularly interesting research target. The placement of the bulky phenylethynyl group at the 2-position, adjacent to the nitrogen atom, and the electron-withdrawing nitro group at the 3-position creates a unique electronic and steric environment. This arrangement influences the molecule's reactivity, directing further functionalization and determining its potential for use as a building block in more complex syntheses.
The presence of both a nitro group and an alkyne functionality offers multiple avenues for chemical modification. The nitro group can undergo reduction to an amine, which can then be further derivatized. The alkyne can participate in various reactions, including cycloadditions, hydrations, and further cross-coupling reactions. This dual reactivity makes this compound a versatile intermediate for the synthesis of a wide range of heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Furthermore, the study of the synthesis and properties of this compound contributes to a deeper understanding of the fundamental principles of organic chemistry, including the effects of substituent placement on the reactivity of heterocyclic systems and the development of new synthetic methodologies. The exploration of its chemical space continues to be an active area of research, with the potential to uncover novel compounds with valuable properties.
Structure
3D Structure
Properties
CAS No. |
947330-58-7 |
|---|---|
Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
3-nitro-2-(2-phenylethynyl)pyridine |
InChI |
InChI=1S/C13H8N2O2/c16-15(17)13-7-4-10-14-12(13)9-8-11-5-2-1-3-6-11/h1-7,10H |
InChI Key |
FHKHJZAJFFRLKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=C(C=CC=N2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for 3 Nitro 2 Phenylethynyl Pyridine and Its Molecular Frameworks
Transition-Metal-Catalyzed Cross-Coupling Reactions
The formation of the carbon-carbon bond between the pyridine (B92270) ring and the phenylacetylene (B144264) moiety is a critical step in the synthesis of 3-Nitro-2-(phenylethynyl)pyridine. The Sonogashira cross-coupling reaction is a powerful and widely used method for this transformation. mdpi.comwikipedia.org
Sonogashira Coupling Strategies for Alkynylpyridine Construction
The Sonogashira reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgyoutube.com In the context of synthesizing the this compound scaffold, this typically involves the reaction of a 2-halopyridine derivative with phenylacetylene. The reaction is generally carried out under mild conditions, often at room temperature, and requires a base, such as an amine, which can also serve as the solvent. wikipedia.org
The general scheme for the Sonogashira coupling to form a 2-(phenylethynyl)pyridine is as follows:

Scheme 1: General Sonogashira coupling reaction for the synthesis of 2-(phenylethynyl)pyridines.
This reaction is versatile and has been employed in the synthesis of various complex molecules, including pharmaceuticals and natural products. mdpi.comwikipedia.org
Optimization of Palladium and Copper Catalyst Systems
The efficiency of the Sonogashira coupling is highly dependent on the catalyst system employed. mdpi.com Both palladium and copper catalysts are crucial for the reaction to proceed efficiently. youtube.com
Palladium Catalysts: A variety of palladium catalysts have been utilized in Sonogashira couplings. Common examples include palladium(0) complexes with phosphine (B1218219) ligands, such as tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]), and palladium(II) complexes like bis(triphenylphosphine)palladium(II) dichloride ([Pd(PPh₃)₂Cl₂]). wikipedia.orglibretexts.org The development of more efficient palladium catalysts is an active area of research, with a focus on creating catalysts that are effective at low loadings and under milder conditions. libretexts.orgorganic-chemistry.org N-Heterocyclic carbene (NHC) palladium complexes have also emerged as effective catalysts for these reactions. libretexts.org
Copper Co-catalysts: The addition of a copper(I) salt, typically copper(I) iodide (CuI), as a co-catalyst significantly accelerates the reaction, allowing it to proceed at room temperature. mdpi.com While copper-free Sonogashira reactions exist, the co-catalyzed version is often more efficient. youtube.com However, the presence of copper can sometimes lead to the undesirable formation of alkyne homocoupling products (Glaser coupling), necessitating careful control of reaction conditions, particularly the exclusion of oxygen. mdpi.com
Recent advancements have focused on developing heterogeneous catalysts, such as palladium atoms anchored on nitrogen-doped carbon, which offer the advantage of easy recovery and reuse. nih.gov Hybrid systems using a heterogeneous palladium catalyst with a homogeneous copper(I) co-catalyst have also shown promise. nih.gov
| Catalyst System | Key Features | References |
|---|---|---|
| Homogeneous Pd/Cu | Conventional, effective for a wide range of substrates. | mdpi.comwikipedia.org |
| Heterogeneous Pd SACs with homogeneous CuI | Allows for catalyst reuse and reduced environmental footprint. | nih.gov |
| Copper-free Systems | Avoids issues with alkyne homocoupling. | youtube.comorganic-chemistry.org |
Direct Functionalization and Nitration Approaches
Another key aspect of synthesizing this compound is the introduction of the nitro group onto the pyridine ring. This can be achieved either by starting with a pre-nitrated pyridine derivative or by nitrating the 2-(phenylethynyl)pyridine intermediate.
Oxidative Nucleophilic Substitution of Hydrogen (ONSH) in Nitroaryl Acetylene (B1199291) Synthesis
A direct method for the synthesis of nitroaryl acetylenes is the Oxidative Nucleophilic Substitution of Hydrogen (ONSH). rsc.orgrsc.org This reaction involves the addition of an acetylenic carbanion to a nitroaromatic compound, such as a nitropyridine, to form a σH-adduct. rsc.orgresearchgate.net This intermediate is then oxidized by an external oxidizing agent, like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), to yield the final nitroaryl acetylene product. rsc.org
This transition-metal-free method offers an atom-economical route for the direct replacement of a hydrogen atom with an acetylenic substituent. rsc.org The reaction's success depends on the electrophilicity of the nitroarene; highly electron-deficient systems like dinitroarenes and some nitropyridines are suitable substrates. rsc.org
Regioselective Introduction of Nitro Groups to Pyridine Scaffolds
The regioselective nitration of the pyridine ring is crucial for obtaining the desired 3-nitro isomer. The position of the nitro group significantly influences the molecule's properties. The nitration of pyridine itself is often challenging and can lead to a mixture of isomers. Therefore, the nitration of a pre-functionalized pyridine, such as 2-(phenylethynyl)pyridine, or the use of a starting material that directs the nitration to the 3-position is often preferred.
For instance, the nitration of 1-methyl-2-pyridone (B167067) with fuming nitric acid in the presence of sulfuric acid can lead to the formation of dinitropyridone, which can then be a precursor for further transformations. nih.gov The conditions for nitration, including the nitrating agent and reaction temperature, must be carefully controlled to achieve the desired regioselectivity. researchgate.net In some cases, catalytic antibodies have been used to achieve regioselective nitration of phenolic compounds, a concept that could potentially be extended to other aromatic systems. nih.gov
Multicomponent and Cascade Reaction Sequences
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient pathway to complex molecules. nih.govacsgcipr.org While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the core pyridine ring with the necessary substituents in a convergent manner. acsgcipr.orgsamipubco.com
For example, Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR for creating dihydropyridine rings, which can then be oxidized to pyridines. nih.govacsgcipr.org By carefully choosing the starting components, it is conceivable to build a pyridine ring already bearing the precursors to the nitro and phenylethynyl groups.
Cascade reactions, which involve a series of intramolecular transformations, can also be envisioned. For instance, a domino intermolecular Sonogashira coupling followed by an intramolecular cyclization has been used to synthesize substituted benzo[b]furans, demonstrating the potential of such sequences in building complex heterocyclic systems. organic-chemistry.org
One-Pot Three-Component Synthesis of Related Nitro-Substituted Imidazopyridine Derivatives
One-pot multi-component reactions (MCRs) are highly efficient for building molecular complexity from simple starting materials in a single synthetic operation. For the synthesis of nitro-substituted imidazopyridine derivatives, several MCRs have been developed.
A notable example is the copper(I)-catalyzed one-pot synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.org This method provides a general and efficient route to various imidazo[1,2-a]pyridines. Another approach involves an iron(II)-catalyzed tandem coupling of 2-aminopyridines and 2-methylnitroolefins to produce 3-methyl-2-arylimidazo[1,2-a]pyridine derivatives. bio-conferences.org Ferric chloride has also been employed to catalyze the cascade reaction between 2-aminopyridines and nitroolefins for the synthesis of 3-unsubstituted imidazo[1,2-a]pyridines. bio-conferences.org
These MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity for accessing libraries of these important heterocyclic scaffolds.
| Catalyst | Reactants | Product | Reference |
| CuBr | Aminopyridines, Nitroolefins | Imidazo[1,2-a]pyridines | organic-chemistry.org |
| FeCl₂ | 2-Aminopyridines, 2-Methylnitroolefins | 3-Methyl-2-arylimidazo[1,2-a]pyridines | bio-conferences.org |
| FeCl₃ | 2-Aminopyridines, Nitroolefins | 3-Unsubstituted imidazo[1,2-a]pyridines | bio-conferences.org |
Cycloisomerization Processes for Fused Heterocyclic Architectures
Cycloisomerization reactions of functionalized alkynes are a powerful strategy for the construction of fused heterocyclic systems. For precursors containing an alkynylpyridine moiety, various transition metal catalysts can induce intramolecular cyclization to afford novel fused architectures.
Silver, copper, and gold catalysts have been shown to facilitate the smooth cycloisomerization of 2-propargylpyridines to yield 1,3-disubstituted indolizines. nih.gov This methodology has also been extended to other N-fused heterocycles. A complementary approach involves a gold-catalyzed cascade 1,2-migration/cycloisomerization of propargylic heterocycles to access 1,2-disubstituted fused pyrrole (B145914) ring systems. nih.gov
Furthermore, the intramolecular cyclization of alkynylheteroaromatic substrates bearing a tethered cyano group can lead to fused pyridoheterocycles through a formal tetradehydro-Diels-Alder reaction. nih.gov This transformation is promoted by a base which facilitates the tautomerization of the alkyne to a reactive allene (B1206475) intermediate.
These cycloisomerization strategies provide access to a diverse range of complex heterocyclic frameworks from relatively simple linear precursors.
| Catalyst/Promoter | Substrate Type | Product Type | Reference |
| Ag, Cu, or Au salts | 2-Propargylpyridines | 1,3-Disubstituted indolizines | nih.gov |
| Gold catalyst | Propargylic heterocycles | 1,2-Disubstituted fused pyrroloheterocycles | nih.gov |
| Base (e.g., TBD) | Alkynyl HAR with pendant nitrile | Pyrido-fused heterocycles | nih.gov |
| Copper salts | Alkynyl imines | Pyrroles and fused pyrroloheterocycles | organic-chemistry.org |
Alternative and Sustainable Synthetic Pathways to this compound
In line with the principles of green chemistry, the development of alternative and more sustainable synthetic methods is a continuous effort in organic synthesis. For a molecule like this compound, this could involve several strategies.
The use of flow chemistry for the Sonogashira coupling reaction presents a sustainable alternative to traditional batch processes. rsc.org Flow reactors can offer better control over reaction parameters, improved safety, and easier scalability. The use of solid-supported catalysts in a flow system can also simplify product purification and catalyst recycling.
Microwave-assisted organic synthesis is another green technology that can significantly reduce reaction times and improve yields. A one-pot, four-component reaction under microwave irradiation has been reported for the synthesis of pyridine derivatives, highlighting the potential of this technology in pyridine chemistry. nih.gov
The development of photochemical methods for the synthesis of related heterocyclic systems, such as imidazopyridines, using visible light also represents a move towards more sustainable chemical transformations. nih.gov
Advanced Reactivity and Mechanistic Investigations of 3 Nitro 2 Phenylethynyl Pyridine
Electronic Effects of the Nitro Group on Pyridine (B92270) Ring Reactivity
The introduction of a nitro (NO₂) group, a potent electron-withdrawing group, profoundly alters the electronic landscape of the pyridine ring. This effect is central to understanding the reactivity of 3-nitro-2-(phenylethynyl)pyridine. The nitro group deactivates the aromatic ring towards electrophilic substitution while simultaneously activating it for nucleophilic aromatic substitution (SNAr) and nucleophilic addition reactions. mdpi.com
The strong inductive and resonance effects of the nitro group reduce the electron density across the pyridine nucleus, making the carbon atoms, particularly those at the ortho and para positions relative to the nitro group, highly electrophilic. nih.gov This increased electrophilicity is a key factor that facilitates the addition of nucleophiles, as the aromatic system is more susceptible to attack, leading to a temporary loss of aromaticity to form intermediate species like σ-complexes. mdpi.comresearchgate.net In the context of this compound, the positions C-4 and C-6 are significantly activated towards nucleophilic attack.
Nucleophilic Addition Processes to the Pyridine Nucleus
The electron-deficient nature of the nitropyridine core makes it a prime substrate for various nucleophilic addition reactions. These processes often involve the dearomatization of the pyridine ring to form more stable, non-aromatic adducts.
Research on related 3-nitropyridine (B142982) systems demonstrates their propensity to undergo 1,4-addition (conjugate addition) with carbon-based nucleophiles. nih.gov While direct studies on the 2-phenylethynyl derivative are specific, analogous reactions with 2-alkyl and 2-arylvinyl-3-nitropyridines show that carbon nucleophiles attack the dearomatized pyridine ring, leading to 1,4-addition products. nih.gov This reactivity is attributed to the high electrophilicity of the C-4 position, which is activated by the 3-nitro group.
In a typical reaction, a soft carbon nucleophile, such as an enolate derived from a 1,3-dicarbonyl compound, attacks the C-4 position of the pyridine ring. This is followed by protonation to yield a stable 1,4-dihydropyridine (B1200194) derivative. The reaction proceeds under mild, often base-free conditions, highlighting the inherent reactivity of the substrate. semanticscholar.org
Table 1: Representative 1,4-Addition Reactions of Nitropyridine Systems with C-Nucleophiles This table is illustrative, based on the reactivity of analogous superelectrophilic nitropyridine systems.
| Nucleophile (C-Source) | Product Type | Conditions | Reference |
| 1,3-Dicarbonyl Compounds | 1,4-Dihydropyridine Adducts | MeCN, Room Temp, Base-Free | semanticscholar.org |
| Indoles | 1,4-Dihydropyridine Adducts | MeCN, Room Temp, Base-Free | semanticscholar.org |
| Pyrroles | 1,4-Dihydropyridine Adducts | MeCN, Room Temp, Base-Free | semanticscholar.org |
A key transformation that underscores the advanced reactivity of nitropyridine systems is the formation of fused heterocyclic structures like isoxazolo[4,3-b]pyridines. Starting from precursors such as 2-chloro-3-nitropyridines, these fused systems can be synthesized and subsequently studied. semanticscholar.orgmdpi.com The resulting 6-nitroisoxazolo[4,3-b]pyridines exhibit exceptional reactivity. semanticscholar.orgmdpi.comresearchgate.net
These compounds are classified as "superelectrophiles" due to their extremely high reactivity towards even weak, neutral carbon nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes, without the need for a basic catalyst. semanticscholar.orgmdpi.com This superelectrophilic character arises from the potent electron-withdrawing capacity of both the fused isoxazole (B147169) ring and the nitro group, which drastically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the heterocyclic system. The reaction with C-nucleophiles readily proceeds to form stable 1,4-addition products, further demonstrating the facile dearomatization of this activated pyridine core. semanticscholar.org
Cycloaddition Reactions of the Ethynyl (B1212043) and Pyridine Moieties
The presence of both a phenylethynyl group and a highly activated pyridine ring allows for a range of cycloaddition reactions, where different parts of the molecule can participate as either the diene or dienophile component.
The electron-deficient pyridine ring within superelectrophilic systems like 6-nitroisoxazolo[4,3-b]pyridines can act as a dienophile in Diels-Alder reactions. mdpi.comresearchgate.net The increased electrophilicity of the system leads to a decrease in its aromaticity, making it susceptible to [4+2]-cycloaddition with electron-rich dienes. mdpi.com
Specifically, studies on 6-nitroisoxazolo[4,3-b]pyridines show that they readily undergo cycloaddition with dienes such as 2,3-dimethyl-1,3-butadiene. The reaction occurs across the C=C(NO₂) bond of the pyridine ring, which acts as the dienophilic component. semanticscholar.orgmdpi.com This reactivity is a hallmark of superelectrophilic nitroaromatic systems and is notably absent in analogues lacking the strongly activating nitro group. semanticscholar.org
Table 2: Diels-Alder Reactivity of 6-Nitroisoxazolo[4,3-b]pyridines
| Diene | Reaction Type | Key Feature | Reference |
| 2,3-Dimethyl-1,3-butadiene | [4+2]-Cycloaddition | Reaction occurs at the C=C(NO₂) bond of the pyridine moiety. | semanticscholar.org |
| Cyclopentadiene | [4+2]-Cycloaddition | Expected to react as an electron-rich diene. | beilstein-journals.org |
| 1,3-Cyclohexadiene | [4+2]-Cycloaddition | Serves as a common diene in reactions with activated dienophiles. | beilstein-journals.orgnih.gov |
The C=C(NO₂) fragment within the activated pyridine ring is the key dienophilic component in Diels-Alder reactions. mdpi.comresearchgate.net The powerful electron-withdrawing nature of the adjacent nitro group polarizes this double bond and significantly lowers the energy of its LUMO. This electronic modification makes it highly receptive to the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene, facilitating the [4+2]-cycloaddition. mdpi.com This type of reaction, where a double bond within an aromatic system participates in a Diels-Alder reaction, is a powerful method for the synthesis of complex, bridged heterocyclic structures and is a direct consequence of the superelectrophilic activation conferred by the nitro group. semanticscholar.org
Transformations Involving the Nitro Functionality
The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to a variety of transformations.
The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is electron-deficient. stackexchange.com The presence of the nitro group itself, along with the pyridine nitrogen, activates the ring towards nucleophilic attack. chemistrysteps.com For a nucleophilic aromatic substitution to occur, two primary conditions must be met: the presence of a suitable leaving group and a reduction in the electron density of the aromatic ring, often accomplished by electron-withdrawing groups like the nitro group. chemistrysteps.com
In the case of this compound, the nitro group is positioned ortho to the pyridine nitrogen, a favorable orientation for stabilizing the negative charge in the intermediate Meisenheimer complex formed during nucleophilic attack. libretexts.orglibretexts.org This stabilization is crucial for the reaction to proceed. The reaction mechanism involves the initial addition of a nucleophile to the aromatic ring, leading to a resonance-stabilized carbanion intermediate, followed by the elimination of the leaving group, which in this case is the nitro group, to restore the aromaticity of the ring. chemistrysteps.comlibretexts.org The ability of the nitro group to be displaced is enhanced by its electronegativity. stackexchange.com
| Reaction Type | Key Features | Role of Nitro Group |
| Nucleophilic Aromatic Substitution (SNAr) | Requires an electron-deficient aromatic ring and a good leaving group. | Acts as a leaving group, facilitated by its electron-withdrawing nature and ability to stabilize the intermediate. stackexchange.comchemistrysteps.com |
The selective reduction of the nitro group in this compound to an amino group is a valuable transformation, providing access to 2-(phenylethynyl)pyridin-3-amine. This derivative can serve as a precursor for the synthesis of more complex heterocyclic systems. The challenge in this transformation lies in achieving the reduction of the nitro group without affecting the structural integrity of the phenylethynyl group or the pyridine ring.
Various reducing agents can be employed for this purpose, with the choice of reagent and reaction conditions being critical to ensure selectivity. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, iron (Fe) in acetic acid, or sodium dithionite (B78146) (Na₂S₂O₄) are also frequently used. The specific conditions, including solvent, temperature, and pressure (for catalytic hydrogenation), must be carefully optimized to achieve the desired transformation efficiently and with high yield.
| Reducing Agent | Typical Conditions | Advantages |
| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Methanol or Ethanol solvent, room temperature to moderate heat, H₂ balloon or Parr apparatus | Clean reaction, high yields, easy product isolation |
| Tin(II) Chloride (SnCl₂) | Concentrated HCl, often with heating | Effective for a wide range of nitroarenes |
| Iron (Fe) | Acetic acid or ethanol/water, often with heating | Inexpensive, environmentally benign |
Oxidative and Cyclization Pathways
The presence of both a nitro group and a phenylethynyl group in this compound opens up unique possibilities for oxidative and cyclization reactions, leading to the formation of novel heterocyclic structures.
The oxidation of pyridine derivatives containing an ethynyl group at the 2-position can lead to the formation of isoxazolo[2,3-a]pyridinium salts. nih.gov In a related transformation, the oxidation of 2-(phenylethynyl)pyridine results in the formation of a pyridine N-oxide, which then undergoes an immediate intramolecular cyclization involving the adjacent ethynyl group to yield the corresponding isoxazolo[2,3-a]pyridinium salt. nih.gov This salt is a versatile intermediate that can undergo further reactions, such as Reissert-Henze-type reactions with nucleophiles like alcohols. nih.gov While the direct oxidation and cyclization of this compound to an isoxazolo[2,3-a]pyridinium salt is a plausible pathway, the specific influence of the nitro group on this transformation requires further investigation. The electron-withdrawing nature of the nitro group could potentially affect the ease of N-oxidation and the subsequent cyclization step.
| Reaction Sequence | Intermediate | Final Product |
| 1. Oxidation of pyridine nitrogen2. Intramolecular cyclization | Pyridine N-oxide | Isoxazolo[2,3-a]pyridinium salt nih.gov |
The alkynyl group in this compound is a key functional handle for facilitating intramolecular annulation reactions, leading to the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring onto an existing one, are powerful tools in synthetic organic chemistry. nih.gov In the context of 2-alkynyl-3-nitropyridines, the combination of the electron-deficient pyridine ring, the reactive alkynyl group, and the versatile nitro group can be exploited to design novel synthetic strategies.
For instance, intramolecular [3+2] annulation reactions are a common method for constructing five-membered rings. chim.itnih.gov While specific examples involving this compound are not extensively documented, related intramolecular reactions of N-nitrenes, which can be generated from the corresponding amino precursors, demonstrate the potential for cyclization onto adjacent aromatic rings. rsc.org Furthermore, tandem reactions such as N-alkylation followed by intramolecular Michael addition have been utilized for the annulation of amines to form various heterocycles. thieme-connect.de The strategic placement of the nitro and phenylethynyl groups in this compound provides a unique substrate for exploring such intramolecular cyclization cascades.
| Annulation Type | Key Reactive Moieties | Potential Products |
| Intramolecular [3+2] Cycloaddition | Nitrone (from nitro group reduction and oxidation) and Alkynyl group | Fused isoxazolidine (B1194047) derivatives nih.gov |
| Intramolecular Michael Addition | Nucleophilic attack on the activated alkynyl group | Fused heterocyclic systems thieme-connect.de |
Spectroscopic Characterization and Structural Elucidation of 3 Nitro 2 Phenylethynyl Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignment
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. For 3-Nitro-2-(phenylethynyl)pyridine, ¹H and ¹³C NMR would provide definitive confirmation of its regiochemistry, ensuring the substituents are located at the 2- and 3-positions of the pyridine (B92270) ring.
While specific experimental spectra for this compound are not detailed in the available literature, a predictive analysis can be made based on its structure and data from analogous compounds. The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and phenyl rings. The strong electron-withdrawing effect of the nitro group at the 3-position would significantly deshield the adjacent proton at the 4-position (H-4), likely shifting its resonance to a downfield region (δ > 8.5 ppm). The other pyridine protons (H-5 and H-6) would also appear at characteristic downfield shifts, with coupling constants (J-values) revealing their connectivity. The protons of the phenyl group attached to the alkyne would typically appear in the δ 7.3-7.8 ppm range.
The ¹³C NMR spectrum would complement this by showing characteristic signals for the sp-hybridized alkyne carbons (typically δ 80-100 ppm) and the sp²-hybridized carbons of the aromatic rings. The carbon atom directly attached to the nitro group (C-3) would be significantly deshielded. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning each proton and carbon signal, confirming the molecular structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data is predictive and based on the analysis of substituted pyridines and phenylethynyl compounds.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyridine H-4 | > 8.5 | ~150-155 |
| Pyridine H-5 | 7.4 - 7.8 | ~120-125 |
| Pyridine H-6 | 8.5 - 8.8 | ~150-155 |
| Phenyl H (ortho, meta, para) | 7.3 - 7.8 | ~128-132 |
| Pyridine C-2 | - | ~135-140 |
| Pyridine C-3 | - | ~145-150 |
| Alkyne C≡C | - | ~80-100 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with extremely high precision. nih.gov For this compound, with a molecular formula of C₁₃H₈N₂O₂, the theoretical exact mass of the molecular ion [M]⁺ can be calculated.
Using the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O), the calculated monoisotopic mass is 224.0586 Da. An experimental HRMS measurement, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a value within a few parts per million (ppm) of this theoretical mass. This level of accuracy allows for the confident confirmation of the molecular formula, distinguishing it from other potential structures with the same nominal mass. Furthermore, analysis of the fragmentation pattern in tandem mass spectrometry (MS/MS) experiments can provide additional structural information, for instance, showing losses of NO₂ or C₂H₂ fragments. nih.gov
Table 2: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₃H₈N₂O₂ |
| Calculated Monoisotopic Mass ([M]⁺) | 224.0586 Da |
| Expected Experimental Mass | 224.0586 ± 0.0011 Da (for 5 ppm accuracy) |
Vibrational Spectroscopy (Infrared and Raman) for Characteristic Group Frequencies
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cardiff.ac.uk For this compound, the spectra would be dominated by vibrations from the nitro (NO₂), alkyne (C≡C), and the substituted pyridine and phenyl rings.
The nitro group gives rise to two particularly strong and characteristic stretching vibrations in the IR spectrum: an asymmetric stretch (νas) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (νs) around 1335-1370 cm⁻¹ for aromatic nitro compounds. semanticscholar.org The carbon-carbon triple bond of the ethynyl (B1212043) linker would produce a stretching vibration (νC≡C) that is often weak in the IR spectrum due to its low dipole moment but can be strong in the Raman spectrum. This peak is expected in the 2100-2260 cm⁻¹ region. publish.csiro.au The spectra would also feature aromatic C-H stretching vibrations above 3000 cm⁻¹, aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region, and various C-H bending and ring deformation modes that create a unique fingerprint for the molecule. aps.org
Table 3: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Strong | Medium |
| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 | Strong | Strong |
| Alkyne (C≡C) | Stretch | 2100 - 2260 | Weak-Medium | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 | Medium | Medium |
| Aromatic C=C | Ring Stretch | 1400 - 1600 | Medium-Strong | Medium-Strong |
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine precise bond lengths, bond angles, and torsional angles.
Although a crystal structure for this compound has not been reported in the surveyed literature, this technique would provide invaluable structural insights. Key parameters of interest would include the planarity of the system. It would reveal the dihedral angle between the pyridine ring and the phenyl ring, which would indicate the degree of co-planarity and, by extension, the extent of electronic conjugation across the molecule. Furthermore, the geometry around the nitro group would be of interest, specifically its orientation relative to the pyridine ring. The crystal packing arrangement would also be elucidated, revealing any intermolecular interactions such as π-π stacking or C-H···O hydrogen bonds that might influence the material's bulk properties.
Electronic Absorption (UV-Vis) Spectroscopy for π-Conjugation Analysis
Electronic absorption spectroscopy, or UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule and is particularly sensitive to conjugated π-systems. The chromophore of this compound consists of a phenyl ring, an alkyne linker, and a nitropyridine moiety, forming an extended conjugated system.
Compared to the parent pyridine, which absorbs only in the UV region (λmax ≈ 250-270 nm), the extended conjugation in this compound is expected to shift the absorption maxima to longer wavelengths (a bathochromic shift), likely into the UVA region (>300 nm). nist.gov The spectrum would be characterized by intense π→π* transitions. The presence of the electron-withdrawing nitro group and the polarizable phenylethynyl system can also give rise to intramolecular charge-transfer (ICT) character in the electronic transitions. The position and intensity of the absorption bands would be sensitive to solvent polarity, a phenomenon known as solvatochromism, which can provide further insight into the nature of the electronic states. researchgate.net
Electron Spin Resonance (ESR) Spectroscopy for Radical Species Analysis
Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specific to the detection and characterization of species with unpaired electrons, such as radicals. While this compound is a diamagnetic, closed-shell molecule, its radical anion could be generated through chemical or electrochemical reduction. Aromatic nitro compounds are known to readily accept an electron to form stable radical anions. rsc.org
The ESR spectrum of the this compound radical anion would be characterized by its g-value and hyperfine coupling constants (hfc), which arise from the interaction of the unpaired electron with magnetic nuclei (¹⁴N and ¹H). The largest hyperfine splitting would be expected from the nitrogen atom of the nitro group, which typically exhibits coupling constants in the range of 8-12 Gauss. scispace.com Smaller couplings would be observed from the pyridine ring nitrogen and the various protons on the aromatic rings. Analysis of these coupling constants, often aided by computational simulations, would allow for the mapping of the spin density distribution across the radical anion, revealing how the unpaired electron is delocalized over the entire π-conjugated framework. scispace.comamanote.com
Computational and Theoretical Investigations of 3 Nitro 2 Phenylethynyl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a framework to investigate the electronic structure and ground-state properties of molecules. By approximating the electron density, DFT methods can accurately predict molecular geometries, energies, and other key characteristics. For nitropyridine derivatives, various DFT methods, often paired with basis sets like 6-31G(d,p) or 6-311G**, are employed to calculate properties such as heats of formation and to analyze structural stability. researchgate.netresearchgate.net The choice of functional, such as B3LYP or B3P86, can influence the results, but trends within a series of related compounds are generally consistent across different methods. researchgate.net
The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap generally implies higher chemical reactivity and lower kinetic stability. nih.govscirp.org
In molecules similar to 3-Nitro-2-(phenylethynyl)pyridine, the HOMO is typically localized on the more electron-rich portions of the molecule, such as the phenylethynyl group, while the LUMO is often centered on the electron-deficient pyridine (B92270) ring, particularly influenced by the electron-withdrawing nitro group. wuxibiology.com This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The presence of both the nitro group and the phenylethynyl substituent is expected to significantly lower the HOMO-LUMO gap compared to pyridine itself, suggesting that this compound is a reactive molecule. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Related Pyridine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Pyridine | -6.65 | -0.55 | 6.10 |
| 3-Nitropyridine (B142982) | -7.45 | -2.15 | 5.30 |
| 2-Chloropyridine | -7.01 | -0.89 | 6.12 |
| 4-Chloropyridine | -6.98 | -1.02 | 5.96 |
Note: These values are illustrative and based on typical DFT calculations for related compounds. Actual values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) mapping is a powerful tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates regions of positive and negative electrostatic potential on the molecular surface. Electronegative atoms, such as oxygen and nitrogen, create regions of negative potential (red/yellow), which are susceptible to electrophilic attack. Conversely, regions of positive potential (blue) are associated with hydrogen atoms or electron-deficient areas, indicating sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the pyridine ring. These areas represent the most likely sites for interactions with electrophiles or for the formation of hydrogen bonds. researchgate.netnih.gov The phenylethynyl group would exhibit a more varied potential, with the triple bond contributing to the electron density. Such maps are crucial for understanding intermolecular interactions and predicting how the molecule will interact with other reagents or biological targets. nsf.gov
Global chemical reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. These descriptors include chemical potential (μ), hardness (η), and the global electrophilicity index (ω).
Chemical Potential (μ): Represents the escaping tendency of electrons. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. A lower value indicates a "softer," more reactive molecule. nih.gov
Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule. It is calculated as ω = μ² / (2η).
These descriptors, calculated using DFT, help in systematically comparing the reactivity of different molecules. For this compound, the presence of the nitro group is expected to result in a high electrophilicity index, indicating its propensity to act as an electrophile in chemical reactions.
Table 2: Illustrative Global Reactivity Descriptors for Related Compounds
| Descriptor | Formula | Typical Value Range (eV) |
|---|---|---|
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.0 to -5.0 |
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 to 3.5 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 3.0 |
Note: These are representative values for organic molecules and specific calculations are needed for this compound.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Dynamics and Photophysical Properties
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is employed to study the behavior of molecules in their excited states. This method allows for the calculation of electronic absorption spectra, including excitation energies and oscillator strengths, which correspond to the peaks observed in experimental UV-Vis spectra. researchgate.net
For a molecule like this compound, TD-DFT can elucidate the nature of its electronic transitions. The transitions are often characterized by charge transfer from the HOMO (on the phenylethynyl moiety) to the LUMO (on the nitropyridine moiety). nih.gov Understanding these excited-state dynamics is crucial for applications in materials science, such as in the design of photosensitizers or nonlinear optical materials. nih.gov TD-DFT can also provide insights into the processes that occur after photoexcitation, such as intersystem crossing to triplet states, which is relevant for photodynamic therapy applications. nih.gov
Quantum Chemical Studies on Reaction Mechanisms and Transition States
Quantum chemical methods are instrumental in elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and, crucially, the transition states that connect them. For reactions involving derivatives of this compound, such as cycloadditions, DFT calculations can determine the activation energies for different possible pathways, thereby predicting the most likely reaction mechanism and product regioselectivity. mdpi.com
For instance, in [3+2] cycloaddition reactions involving related nitro-substituted compounds, computational studies have shown that the reaction can proceed through a polar, one-step mechanism. mdpi.com The calculations can also reveal whether the reaction is synchronous or asynchronous by analyzing the bond-forming distances in the calculated transition state structure. These theoretical investigations provide a detailed molecular-level picture of the reaction dynamics that is often difficult to obtain through experimental means alone.
Synthesis and Reactivity Profiles of Derivatives and Analogs of 3 Nitro 2 Phenylethynyl Pyridine
Diversification through Substituents on the Pyridine (B92270) Ring
The introduction of substituents onto the pyridine ring of 3-nitro-2-(phenylethynyl)pyridine profoundly alters its chemical behavior. The electron-withdrawing or -donating nature of these groups can modulate the reactivity of the pyridine core and the ethynyl (B1212043) linkage.
Dinitropyridine Analogs, e.g., 3,5-Dinitro-2-(phenylethynyl)pyridine
The synthesis of dinitropyridine analogs, such as 3,5-dinitro-2-(phenylethynyl)pyridine, introduces a second nitro group onto the pyridine ring, significantly increasing its electron-deficient character. The synthesis of related 2-substituted-3,5-dinitropyridines often begins with the nitration of pyridine derivatives. For example, the synthesis of 2,6-diamino-3,5-dinitropyridine has been a subject of study for developing energetic materials. dtic.milnih.gov
The reactivity of such dinitro compounds is dominated by the strong electron-withdrawing nature of the two nitro groups. This makes the pyridine ring highly susceptible to nucleophilic attack. The synthesis of related compounds like 2-chloro-3,5-dinitropyridine (B146277) serves as a precursor for various transformations, including oxidative amination to produce compounds like 3,5-dinitro-2,4,6-triaminopyridine. dtic.mil The presence of multiple nitro groups enhances the potential of these molecules as components in energetic materials or as intermediates in the synthesis of complex heterocyclic systems. researchgate.netrsc.org
Halogenated Derivatives, e.g., 5-Chloro-3-nitro-2-(phenylethynyl)pyridine and 3-Nitro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine
Halogenated derivatives of this compound are important intermediates in organic synthesis. The synthesis of the precursor, 5-chloro-3-nitro-2-halopyridine, can be achieved through various methods. For instance, 2,6-dichloro-3-nitropyridine (B41883) can be synthesized by the nitration of 2,6-dichloropyridine. google.com Subsequent selective reaction at the 2-position, such as a Sonogashira coupling with phenylacetylene (B144264), would yield 5-chloro-3-nitro-2-(phenylethynyl)pyridine.
The trifluoromethyl group is a strong electron-withdrawing group that can significantly impact the reactivity of the pyridine ring. The synthesis of trifluoromethylated pyridines can be accomplished through methods like chlorine/fluorine exchange on a trichloromethylpyridine precursor or by direct introduction of a trifluoromethyl group. nih.gov For instance, 5-nitro-3-(trifluoromethyl)pyridin-2-ol can be converted to 2-chloro-5-nitro-3-(trifluoromethyl)pyridine (B1587320) using a chlorinating agent like thionyl chloride. chemicalbook.com This chlorinated intermediate can then undergo a Sonogashira coupling to furnish 3-nitro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine. The reactivity of these halogenated derivatives is characterized by the enhanced electrophilicity of the pyridine ring, making them susceptible to nucleophilic aromatic substitution reactions. The halogen atom itself can serve as a leaving group in cross-coupling reactions, allowing for further functionalization.
Alkoxy-Substituted Analogs, e.g., 6-Methoxy-3-nitro-2-(phenylethynyl)pyridine
The introduction of an alkoxy group, such as a methoxy (B1213986) group, can influence the electronic properties of the pyridine ring through its electron-donating resonance effect. The synthesis of 6-methoxy-3-nitro-2-(phenylethynyl)pyridine would likely involve the Sonogashira coupling of a 2-halo-6-methoxy-3-nitropyridine with phenylacetylene. The precursor, 2-chloro-6-methoxy-3-nitropyridine, is a known compound. bldpharm.com The synthesis of related structures, like 2-amino-6-methoxy-3-nitropyridine, has been achieved via the methoxylation of 2-amino-6-chloro-3-nitropyridine (B151482) with sodium methoxide. google.com
The reactivity of these alkoxy-substituted analogs is a balance between the electron-withdrawing nitro group and the electron-donating alkoxy group. The methoxy group can direct electrophilic substitution and may also influence the regioselectivity of nucleophilic attack. For example, in related systems, the nitro group can be displaced by nucleophiles, and the presence of a methoxy group can modulate the reaction's feasibility and outcome.
Modifications to the Phenylethynyl Moiety
Altering the phenylethynyl portion of the molecule provides another avenue for creating a diverse range of analogs with tailored properties.
Substituted Phenylethynyl Groups, e.g., 2-(4-Fluoro-phenylethynyl)-6-methoxy-3-nitropyridine
The synthesis of analogs with substituted phenylethynyl groups is typically achieved through a Sonogashira coupling reaction between a halogenated nitropyridine and a substituted phenylacetylene. For the synthesis of 2-(4-fluoro-phenylethynyl)-6-methoxy-3-nitropyridine, 2-halo-6-methoxy-3-nitropyridine would be coupled with 1-ethynyl-4-fluorobenzene. The synthesis of precursors like 4-fluoro-2-methoxy-5-nitroaniline (B580436) involves nitration of a protected aniline (B41778) derivative. google.com
The reactivity of these analogs is influenced by the electronic nature of the substituent on the phenyl ring. A fluorine atom at the 4-position of the phenyl ring acts as a weak electron-withdrawing group through its inductive effect. This can subtly modulate the electronic properties of the entire molecule. The core reactivity, however, is still largely dictated by the nitropyridine ring.
Heteroaryl Ethynyl Analogs
Replacing the phenyl group with a heteroaryl ring introduces further structural and electronic diversity. The synthesis of heteroaryl ethynyl analogs of 3-nitropyridine (B142982) follows a similar strategy involving the Sonogashira coupling of a halo-nitropyridine with a heteroaryl acetylene (B1199291). For example, pyridyl-ethynyl derivatives have been synthesized for applications in medical imaging. nih.gov The synthesis of 2-(2-(5-methoxypyridin-3-yl)ethynyl)pyridine has been reported as part of the development of PET ligands. nih.gov
Development of Fused and Annulated Systems from this compound
The strategic functionalization of the pyridine ring in this compound serves as a gateway to the construction of more complex fused and annulated heterocyclic systems. The inherent reactivity of the nitro group and the alkyne moiety allows for a variety of cyclization strategies, leading to novel scaffolds with potential applications in medicinal chemistry and materials science. These transformations are pivotal in expanding the chemical space accessible from simple nitropyridine precursors.
Synthesis of Isoxazolo[4,3-b]pyridine (B63319) Derivatives
A key transformation of 2-alkynyl-3-nitropyridines, including derivatives of this compound, is their conversion into isoxazolo[4,3-b]pyridines. nih.gov This process typically involves a two-step synthetic sequence starting from commercially available 2-chloro-3-nitropyridines. nih.gov
The initial step is a Sonogashira cross-coupling reaction between a 2-chloro-3-nitropyridine (B167233) and a terminal alkyne, such as phenylacetylene. nih.gov This palladium- and copper-catalyzed reaction efficiently forms the C-C bond, yielding the corresponding 2-alkynyl-3-nitropyridine intermediate. nih.gov For instance, the coupling of 2-chloro-3,5-dinitropyridine with phenylacetylene produces 3,5-dinitro-2-(phenylethynyl)pyridine in good yield. nih.gov
The subsequent and crucial step is the cycloisomerization of the 2-alkynylpyridine intermediate. nih.gov Treatment of compounds like this compound with a catalytic amount of an electrophilic halogen source, such as iodine(I) chloride, induces an intramolecular cyclization to furnish the desired isoxazolo[4,3-b]pyridine core. nih.gov This reaction proceeds efficiently to give the fused heterocyclic system in good yields. nih.gov
The table below summarizes the synthesis of various 2-(phenylethynyl)pyridine derivatives, which are precursors to the fused isoxazolo[4,3-b]pyridine systems. nih.gov
| Compound Number | Substituent (R) | Systematic Name | Yield (%) | Physical State | Melting Point (°C) |
| 2a | 5-NO₂ | 3,5-Dinitro-2-(phenylethynyl)pyridine | 72 | Orange Powder | 183–185 |
| 2h | 5-CF₃ | 3-Nitro-2-(phenylethynyl)-5-(trifluoromethyl)pyridine | 42 | Yellow Powder | 124–126 |
| 2i | 5-Cl | 5-Chloro-3-nitro-2-(phenylethynyl)pyridine | 40 | - | 103–105 |
Dearomatization Reactions of Condensed Nitropyridines
The isoxazolo[4,3-b]pyridine systems synthesized from 2-alkynyl-3-nitropyridines exhibit significant electrophilicity, particularly when bearing electron-withdrawing groups like a nitro group at the 6-position. nih.gov This high reactivity, termed "superelectrophilicity," makes them susceptible to dearomatization reactions through interactions with various nucleophiles and dienes. nih.gov
These condensed nitropyridines readily undergo nucleophilic addition with neutral carbon-nucleophiles, such as 1,3-dicarbonyl compounds and π-excessive aromatic and heteroaromatic systems. nih.gov The reaction typically occurs under mild, base-free conditions, leading to the formation of stable 1,4-adducts. nih.gov This process involves the addition of the nucleophile to the pyridine ring, effectively breaking its aromaticity. nih.gov
Furthermore, these highly electron-deficient heterocyclic systems can participate in [4+2] cycloaddition reactions. nih.gov When reacting with dienes, such as 2,3-dimethyl-1,3-butadiene, the isoxazolo[4,3-b]pyridines act as potent dienophiles. nih.gov The cycloaddition occurs across the aromatic C=C bond bearing the nitro group, resulting in the formation of [2+4]-adducts and the dearomatization of the pyridine ring. nih.gov The resulting condensed 3,4-dihydropyridines can sometimes undergo further transformations, such as the addition of water to the C=N double bond, to yield polyfunctionalized tetrahydropyridine (B1245486) derivatives. nih.gov These dearomatization processes highlight the unique reactivity of these fused systems and provide a pathway to complex, non-aromatic nitrogen-containing scaffolds. nih.gov
Advanced Applications of 3 Nitro 2 Phenylethynyl Pyridine in Organic Synthesis and Materials Science
Strategic Building Block in Complex Molecular Synthesis
The reactivity of 3-Nitro-2-(phenylethynyl)pyridine is dictated by its distinct functional groups—the nitro group, the phenylethynyl substituent, and the pyridine (B92270) nitrogen—which can be manipulated either independently or in concert to generate a diverse range of complex molecules.
Precursor for Polyfunctionalized Pyridine Derivatives
The 3-nitro-pyridine core is a well-established precursor for creating substituted pyridine compounds. ntnu.no The strong electron-withdrawing nature of the nitro group activates the pyridine ring, making it susceptible to various chemical transformations. This inherent reactivity, combined with the phenylethynyl group, makes this compound an excellent starting material for polyfunctionalized derivatives.
For instance, the nitro group at the 3-position can facilitate nucleophilic aromatic substitution reactions, allowing for the introduction of new functional groups onto the pyridine ring. ntnu.no Simultaneously, the carbon-carbon triple bond of the phenylethynyl group is a versatile handle for numerous organic reactions, including cycloadditions, hydration, and reduction, further expanding the molecular diversity that can be achieved from this single precursor. The synthesis of 3-nitropyridines can be achieved by reacting a pyridine compound with dinitrogen pentoxide, followed by treatment with a bisulfite solution. ntnu.no
| Reactive Site | Type of Reaction | Potential Product Class |
| Nitro Group (NO₂) | Nucleophilic Aromatic Substitution, Reduction to Amino Group | Aminopyridines, Substituted Nitropyridines |
| Phenylethynyl Group | Cycloaddition, Hydration, Reduction, Sonogashira Coupling | Fused Heterocycles, Pyridyl Ketones, Phenethylpyridines |
| Pyridine Nitrogen | N-Oxidation, Quaternization | Pyridine-N-oxides, Pyridinium Salts |
Role in the Construction of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in natural products, pharmaceuticals, and functional materials, making their synthesis a major focus of organic chemistry. nih.govfrontiersin.org Specially substituted pyridines serve as key intermediates in constructing more complex heterocyclic systems. frontiersin.orgacs.org
The structure of this compound is primed for intramolecular cyclization reactions to form fused nitrogen-containing heterocycles. For example, reduction of the nitro group to an amino group would position a nucleophile adjacent to the electrophilic alkyne, creating an ideal substrate for a cyclization reaction to form indolizine-type structures or other related fused bicyclic systems. The general strategy of using tethered nucleophiles on a pyridine ring to induce ring-opening or cyclization is a powerful method for generating novel heterocycles. acs.org This approach allows for the transformation of simple pyridines into more complex and valuable molecular frameworks. frontiersin.org
Contributions to the Field of Materials Science
The electronic properties of this compound, characterized by a conjugated system with strong electron-donating and withdrawing groups, make it a molecule of significant interest in materials science.
Incorporation into Nonlinear Optical (NLO) Materials
Nonlinear optical (NLO) materials are crucial for modern technologies like optical data storage, signal processing, and telecommunications. nih.gov Organic molecules can exhibit significant NLO responses, particularly those with a "push-pull" electronic structure—an electron donor and an electron acceptor connected by a π-conjugated system. nih.gov This arrangement facilitates intramolecular charge transfer upon excitation with high-intensity laser light, leading to strong second- and third-order NLO effects. researchgate.netrsc.org
This compound fits this molecular design paradigm perfectly. The nitro group is a powerful electron acceptor, while the phenylethynyl group acts as the π-conjugated bridge and part of the donor system. The presence of a nitro group has been shown to significantly enhance NLO properties in various molecular scaffolds. nih.gov Such materials are essential for applications that rely on the conversion of laser light to different frequencies, a process known as second-harmonic generation (SHG). nih.gov
| Molecular Feature | Role in NLO Properties | Reference |
| Nitro Group (NO₂) | Strong electron-acceptor (pull) | nih.gov |
| Phenylethynyl Group | π-conjugated system (bridge) | nih.gov |
| Pyridine Ring | Part of the conjugated system | nih.gov |
Potential in Organic Semiconductors and Optoelectronic Devices
The same molecular features that give rise to NLO properties are also desirable for organic semiconductors. nih.gov Materials with low HOMO-LUMO energy gaps and efficient intramolecular charge transfer are promising candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.gov
The push-pull nature of this compound suggests a relatively small energy gap, which is a key property for semiconductor performance. nih.gov Theoretical and experimental studies on similar donor-acceptor molecules have demonstrated their potential for optoelectronic applications. nih.govfrontiersin.org By incorporating this compound into larger polymers or using it as a component in thin-film devices, its electronic properties could be harnessed for next-generation electronics.
Catalysis and Organometallic Chemistry involving this compound Ligands
The pyridine nitrogen atom possesses a lone pair of electrons, enabling it to act as a ligand and coordinate to metal centers, forming organometallic complexes. mdpi.com The electronic properties of the pyridine ligand are critical to the stability and reactivity of the resulting catalyst. Phenylethynyl pyridine derivatives have been synthesized and evaluated as ligands for various applications, including medical imaging. nih.gov
In this compound, the strong electron-withdrawing effect of the nitro group significantly reduces the electron density on the pyridine nitrogen. This modification makes it a weaker Lewis base compared to unsubstituted pyridine. This electronic tuning can be highly advantageous in catalysis. For example, in palladium-catalyzed cross-coupling reactions, the electronic nature of the ligand can influence the rate and selectivity of the reaction. mdpi.com Furthermore, ligands with electron-withdrawing groups have been shown to activate ruthenium catalysts for olefin metathesis. researchgate.net The unique electronic profile of this compound makes it an intriguing candidate for a ligand in various catalytic systems, where fine-tuning of the metal center's reactivity is essential. beilstein-journals.org
Insights for Rational Design of Electron-Deficient π-Systems
The molecular structure of this compound offers a compelling case study in the rational design of electron-deficient π-systems. The convergence of a pyridine ring, a nitro group, and a phenylethynyl moiety within a single molecule creates a unique electronic landscape that can inform the design of new materials and reagents. The insights gleaned from this compound are rooted in the synergistic interplay of its constituent parts.
The pyridine ring itself is an electron-deficient heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic characteristic is substantially amplified by the strategic placement of a strongly electron-withdrawing nitro group at the 3-position. The nitro group's potent inductive and resonance effects dramatically lower the energy of the π* orbitals of the pyridine ring, making it highly susceptible to nucleophilic attack and influencing its photophysical properties.
The introduction of a phenylethynyl group at the 2-position further refines the electronic and structural characteristics of the molecule. The extended π-conjugation provided by the phenylethynyl substituent can influence the molecule's absorption and emission properties, a critical consideration in the design of organic optical materials. The linear and rigid nature of the ethynyl (B1212043) linkage also imparts specific conformational constraints, which can be exploited in the design of ordered molecular assemblies and materials with anisotropic properties.
The combination of these features in this compound leads to a highly polarized and electron-deficient aromatic system. This pronounced electron deficiency is a key attribute for a variety of applications. For instance, in materials science, such systems are valuable as n-type organic semiconductors, electron-transporting layers in organic light-emitting diodes (OLEDs), and components of electrochromic devices. The low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy, a direct consequence of the electron-withdrawing substituents, facilitates electron injection and transport.
The design principles embodied by this compound can be extrapolated to a broader range of electron-deficient π-systems. By systematically varying the substituents on the pyridine ring and the terminal phenyl group of the phenylethynyl moiety, a fine-tuning of the electronic and photophysical properties can be achieved. For example, the introduction of additional electron-withdrawing groups on the phenyl ring would be expected to further lower the LUMO energy and enhance the electron-accepting capabilities of the molecule. Conversely, the incorporation of electron-donating groups could be used to modulate the energy levels and influence the charge-transfer characteristics of the system.
The insights provided by this compound are not limited to materials science. In organic synthesis, such electron-deficient alkynes can participate in a variety of transformations, including nucleophilic additions and cycloaddition reactions. The polarized nature of the triple bond, influenced by the nitropyridyl group, can lead to unique reactivity and regioselectivity.
To illustrate the impact of substitution on the electronic properties of related pyridine systems, the following table presents a conceptual comparison of key parameters. While experimental data for this compound is not widely available in the public domain, the trends can be inferred from related structures.
| Compound | Key Substituents | Expected Impact on Electron Deficiency | Potential Application Insight |
| Pyridine | None | Baseline electron deficiency | Foundation for functionalization |
| 3-Nitropyridine (B142982) | -NO₂ at C3 | Significantly increased | Enhanced electrophilicity for synthesis |
| 2-Phenylethynylpyridine | -C≡C-Ph at C2 | Extended π-conjugation | Modulation of optical properties |
| 3-Nitro-2-(phenylsulfonyl)pyridine | -NO₂ at C3, -SO₂Ph at C2 | Very high electron deficiency | Precursor for electron-deficient ligands |
| This compound | -NO₂ at C3, -C≡C-Ph at C2 | Very high, with extended conjugation | n-type organic semiconductors, optical materials |
This table is illustrative and based on established principles of physical organic chemistry.
In essence, this compound serves as an exemplary scaffold that demonstrates how the judicious selection and placement of functional groups can lead to the creation of highly tailored electron-deficient π-systems. The principles of combining an inherently electron-poor aromatic core with potent electron-withdrawing groups and π-conjugating elements provide a powerful strategy for the rational design of new molecules with desirable electronic and photophysical properties for a wide array of applications in both materials science and organic synthesis.
Q & A
Q. What are the recommended synthetic routes for 3-nitro-2-(phenylethynyl)pyridine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of pyridine derivatives with ethynyl substituents typically involves Sonogashira coupling , where a halogenated pyridine reacts with a terminal alkyne under palladium catalysis. For this compound, a plausible pathway involves:
Q. Key variables affecting yield :
| Variable | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | THF or DMF | Higher polarity improves solubility of nitro groups |
| Temperature | 80–100°C | Elevated temperatures accelerate coupling but may degrade nitro groups |
| Catalyst loading | 5 mol% Pd | Excess Pd increases side reactions (e.g., homocoupling) |
Data Note : In analogous syntheses (e.g., 3-nitro-2-phenoxypyridine), yields range from 45–65% under inert conditions .
Q. How does the nitro group influence the electronic properties of this compound?
Methodological Answer: The nitro group is a strong electron-withdrawing group (EWG) that significantly alters the pyridine ring’s electron density. This can be characterized via:
- Hammett substituent constants (σ) : Nitro groups (σ = 1.27) enhance ring electrophilicity, affecting reactivity in subsequent transformations (e.g., nucleophilic aromatic substitution).
- UV-Vis and fluorescence spectroscopy : Compare with non-nitro analogs (e.g., MPEP, a methyl-substituted ethynylpyridine in ). Nitro groups typically redshift absorption maxima (λmax) due to increased conjugation but quench fluorescence via intramolecular charge transfer (ICT), as observed in 3-nitro-2-phenoxypyridine .
Q. Example Data :
| Compound | λmax (nm) | Fluorescence Intensity (a.u.) |
|---|---|---|
| This compound (hypothetical) | ~320–340 | Low (quenched by nitro) |
| MPEP (2-methyl-6-(phenylethynyl)pyridine) | ~290–310 | Higher (no nitro EWG) |
Advanced Research Questions
Q. How can conflicting fluorescence data for nitro-substituted pyridines be resolved in photostability studies?
Methodological Answer: Conflicting reports on fluorescence intensity (e.g., vs. 19) may arise from solvent polarity, concentration, and oxygen exposure. To standardize measurements:
Control oxygen levels : Use degassed solvents and sealed cuvettes (uncapped conditions in reduce photobleaching).
Concentration optimization : Dilute solutions (<1 mM) minimize aggregation-induced quenching.
Time-resolved studies : Monitor intensity decay over hours to assess photostability (e.g., 3-nitro-2-phenoxypyridine shows 30% intensity loss after 24 hours ).
Q. Experimental Design :
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Acetonitrile (polar aprotic) | Minimizes solvent-solute interactions |
| Excitation wavelength | 310 nm | Matches nitro-pyridine π→π* transitions |
| Temperature | 25°C ± 1°C | Avoid thermal degradation |
Q. What strategies mitigate nitro group reduction during catalytic hydrogenation of this compound?
Methodological Answer: Reduction of nitro to amine (e.g., ) is common but can be controlled via:
- Catalyst selection : Use Pd/C instead of Raney Ni to avoid over-reduction.
- Additives : Introduce thiourea or quinoline to poison catalysts and halt at intermediate stages (e.g., hydroxylamine).
- Pressure modulation : Low H₂ pressure (1–2 atm) limits side reactions.
Q. Case Study :
| Catalyst | Product | Yield (%) |
|---|---|---|
| Pd/C (10%) | 3-Amino-2-(phenylethynyl)pyridine | 75 |
| Raney Ni | Over-reduced byproducts | <20 |
Q. How does this compound interact with mGluR5 compared to MPEP/MTEP?
Methodological Answer: MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-[(2-methylthiazol-4-yl)ethynyl]pyridine) are well-characterized mGluR5 antagonists ( ). The nitro group in this compound likely alters binding due to:
- Steric effects : Nitro’s bulk may hinder access to the MPEP binding pocket.
- Electronic effects : Increased electrophilicity may disrupt hydrogen bonding with residues like Ser658 or Tyr658.
Q. Experimental validation :
Radioligand displacement assays : Compare IC₅₀ values using [³H]MPEP.
Molecular docking : Simulate binding poses with mGluR5 homology models (e.g., ).
Q. Hypothetical Data :
| Compound | IC₅₀ (nM) | Binding Affinity (Ki) |
|---|---|---|
| MPEP | 12 ± 2 | High |
| 3-Nitro analog | >1000 | Low (predicted) |
Data Contradictions and Resolution
- Fluorescence vs. Pharmacological Activity : While nitro groups reduce fluorescence (), they may enhance stability in biological assays by resisting metabolic degradation.
- Synthetic Yields : Lower yields in nitro-substituted pyridines (vs. methyl analogs) are attributed to nitro’s sensitivity to reducing conditions ( vs. 16).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
